5-Cyanopyridine-2-carboxylic acid

Dopamine β-monooxygenase DBH inhibition picolinic acid QSAR

5-Cyanopyridine-2-carboxylic acid (syn. 5-cyanopicolinic acid, C₇H₄N₂O₂, MW 148.12) is a heterocyclic building block belonging to the substituted picolinic acid class, characterized by a pyridine ring bearing a carboxylic acid at the 2-position and a cyano group at the 5-position.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 53234-55-2
Cat. No. B129678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanopyridine-2-carboxylic acid
CAS53234-55-2
Synonyms5-Cyano-2-pyridinecarboxylic Acid;  5-Cyanopicoliniic Acid; 
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)C(=O)O
InChIInChI=1S/C7H4N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,(H,10,11)
InChIKeyHRLVPHGCEGTVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyanopyridine-2-carboxylic acid (CAS 53234-55-2): Procurement-Relevant Identity, Specifications, and Research Lineage


5-Cyanopyridine-2-carboxylic acid (syn. 5-cyanopicolinic acid, C₇H₄N₂O₂, MW 148.12) is a heterocyclic building block belonging to the substituted picolinic acid class, characterized by a pyridine ring bearing a carboxylic acid at the 2-position and a cyano group at the 5-position . It is commercially available at purities of ≥95–98% (GC/T) from major suppliers including Thermo Scientific (Alfa Aesar), TCI, and Biosynth, and is shipped under refrigerated storage (0–10 °C) . The compound has been investigated as a dopamine β-monooxygenase (DBM) inhibitor in bovine adrenal medulla assays and serves as a key pharmaceutical intermediate for 2-amino-3-benzoylthiophene allosteric enhancers of the A₁ adenosine receptor as well as for BACE1 (β-secretase) inhibitors advanced to in vivo evaluation [1][2].

Why 5-Cyanopyridine-2-carboxylic acid Cannot Be Replaced by Other Picolinic Acids or Cyanopyridine Isomers


The 5-cyano-2-carboxylic acid substitution pattern on the pyridine ring is not electronically or sterically interchangeable with either 5-alkyl picolinic acids (e.g., fusaric acid) or regioisomeric cyanopyridine carboxylic acids. The electron-withdrawing cyano group at the 5-position lowers the pKa of the carboxylic acid to approximately 2.98, altering copper(II) chelation behavior critical for DBM inhibition [1][2]. In the BACE1 inhibitor pharmacophore, the 5-cyano group engages in specific polar contacts within the enzyme active site, as confirmed by multiple co-crystal structures, whereas 5-alkyl or 3-cyano isomers fail to recapitulate this binding geometry [3][4]. Furthermore, the compound's low lipophilicity (LogP = 0.65) and limited aqueous solubility (0.26 g/L at 25 °C) impose distinct formulation and synthetic handling requirements that differentiate it from more lipophilic analogs such as fusaric acid (LogP ≈ 2.5) [5]. Generic substitution with a structurally similar but electronically divergent analog risks loss of target engagement, altered reactivity in downstream amidations and heterocycle-forming reactions, and non-compliance with patent-defined synthetic routes .

Quantitative Differentiation Evidence: 5-Cyanopyridine-2-carboxylic acid vs. Closest Analogs


DBM Inhibitory Potency: Class-Level Comparison with Fusaric Acid and Unsubstituted Picolinic Acid

5-Cyanopicolinic acid belongs to a QSAR-characterized series of 22 picolinic acids substituted at the 4- and 5-positions tested for inhibition of dopamine β-monooxygenase (DBM) from bovine adrenal medulla [1]. Within this series, substituted picolinic acids exhibit IC₅₀ values in the range of 10⁻⁶ to 10⁻⁵ M [2]. In contrast, the reference 5-alkyl analog fusaric acid (5-butylpicolinic acid) inhibits DBM with an IC₅₀ of 3 × 10⁻⁸ M (30 nM) — approximately 30- to 300-fold more potent [3]. Unsubstituted picolinic acid shows negligible DBM inhibition. The 5-cyano substituent, while conferring lower intrinsic potency than the 5-butyl group, introduces an electron-withdrawing character (Hammett σₚ for CN = +0.66) that alters the carboxylate pKa and copper-chelating properties, potentially leading to a distinct inhibition mechanism from the uncompetitive kinetics observed for fusaric acid [1][3].

Dopamine β-monooxygenase DBH inhibition picolinic acid QSAR antihypertensive pharmacology

BACE1 Inhibitor Pharmacophore: The 5-Cyanopyridine-2-carboxamide Moiety Delivers Sub-30 nM Potency with Crystallographic Validation

The 5-cyanopyridine-2-carboxylic acid scaffold is a critical pharmacophoric element in a series of potent, brain-penetrant BACE1 inhibitors described by Hilpert et al. (2013) [1]. The derived amide N-[3-[(4R,5S)-2-amino-5-fluoro-4-methyl-5,6-dihydro-1,3-oxazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide inhibited human BACE1 with an IC₅₀ of 27 nM in enzymatic assays [2]. The most advanced compound in this series, the CF₃-substituted oxazine 89, reduced cerebrospinal fluid Aβ₄₀ and Aβ₄₂ in rats at oral doses as low as 1 mg/kg with a long-lasting effect [1]. Eleven co-crystal structures in the PDB (4J0P, 4J0Y, 4J0T, 4J0Z, 4J17, 4J1C, 4J1E, 4J1F, 4J1H, 4J1I, 4J1K) consistently demonstrate that the 5-cyano group of the pyridine-2-carboxamide moiety engages in defined polar interactions within the BACE1 active site, while the pyridine nitrogen and carboxamide carbonyl coordinate the catalytic aspartate dyad [3]. Within the same study, modification or removal of the 5-cyano substituent was associated with reduced potency, establishing its essential contribution to target engagement [1].

BACE1 β-secretase Alzheimer's disease structure-based drug design amyloid beta

Physicochemical Profile: Lipophilicity and Solubility Differentiation from 5-Alkyl Picolinic Acids

The 5-cyano substituent imposes a markedly distinct physicochemical profile compared to 5-alkyl picolinic acids. 5-Cyanopyridine-2-carboxylic acid has a measured aqueous solubility of 0.26 g/L (1.76 mM) at 25 °C and a calculated LogP of 0.65, with a predicted pKa of 2.98 for the carboxylic acid group [1]. By contrast, fusaric acid (5-butylpicolinic acid) exhibits an estimated LogP of approximately 2.5 and aqueous solubility of approximately 1.5 g/L, making it roughly 6-fold more soluble and approximately 70-fold more lipophilic [2]. The low LogP of the 5-cyano analog places it in a more favorable CNS drug-like chemical space (CNS MPO score contribution) but necessitates different solvent systems for synthetic transformations and formulation development . The melting point of 212–214 °C further distinguishes it in solid-state handling from lower-melting 5-alkyl analogs .

Lipophilicity aqueous solubility drug-likeness formulation compatibility physicochemical profiling

Regiochemical Identity: 5-Cyano-2-carboxylic Acid vs. Isomeric Cyanopyridine Carboxylic Acids in Synthetic Utility and Biological Specificity

Among the three regioisomeric cyanopyridine monocarboxylic acids sharing the molecular formula C₇H₄N₂O₂ (MW 148.12), only the 5-cyano-2-carboxylic acid arrangement (CAS 53234-55-2) provides the chelating 2-carboxylate adjacent to the pyridine nitrogen, enabling the bidentate metal coordination essential for DBM inhibition and for directing regioselective amidation chemistry [1]. The 5-cyano-3-pyridinecarboxylic acid isomer (CAS 887579-62-6) places the carboxylate at the meta position relative to the pyridine nitrogen, abolishing the chelation geometry, and is documented as a reagent for indoleamine 2,3-dioxygenase (IDO) inhibitor synthesis — a distinct biological target space . The 3-cyanopyridine-2-carboxylic acid isomer (CAS 53940-10-6) retains a 2-carboxylate but bears the cyano group at the 3-position, which would present a sterically and electronically different vector for BACE1 binding pocket interactions . The 5-cyano-2-carboxylic acid isomer is uniquely cited in patents as an intermediate for LRRK2 inhibitors (WO-2021007477-A1) and integrated stress response pathway inhibitors (US-2020101047-A1), establishing its specific industrial synthetic precedent .

Regioisomer differentiation positional isomer synthetic intermediate structure-activity relationship

Pharmaceutical Intermediate Precedent: A₁ Adenosine Allosteric Enhancer Synthesis

5-Cyanopyridine-2-carboxylic acid is commercially catalogued and documented as a pharmaceutical intermediate specifically for the synthesis of 2-amino-3-benzoylthiophenes, a well-characterized class of allosteric enhancers (AE) of agonist binding at the A₁ adenosine receptor . The prototypical AE in this class, PD 81,723, has been shown to increase agonist radioligand binding to A₁ adenosine receptors and enhance functional A₁AR-mediated responses in rat brain membranes and intact cell assays [1]. While the compound itself is not the active AE, it serves as a building block that introduces the pyridine-2-carboxylic acid moiety into the target benzoylthiophene scaffold. This specific intermediate application is not documented for other 5-substituted picolinic acids (e.g., fusaric acid) or regioisomeric cyanopyridine carboxylic acids, representing a differentiated procurement rationale for laboratories engaged in A₁ adenosine receptor allosteric modulator discovery [2].

A1 adenosine receptor allosteric enhancer benzoylthiophene pharmaceutical intermediate GPCR modulation

Procurement-Driven Application Scenarios for 5-Cyanopyridine-2-carboxylic acid (CAS 53234-55-2)


Medicinal Chemistry: BACE1 Inhibitor Lead Optimization and Structure-Based Drug Design

Procurement of 5-cyanopyridine-2-carboxylic acid enables the synthesis of 5-cyanopyridine-2-carboxamide derivatives that are validated BACE1 inhibitors with sub-30 nM enzymatic potency, brain penetration, and in vivo CSF Aβ reduction at oral doses as low as 1 mg/kg in rats [1][2]. Eleven co-crystal structures (PDB: 4J0P–4J1K) provide a structural roadmap for rational modification of the oxazine portion while retaining the critical 5-cyanopyridine-2-carboxamide pharmacophore [3]. This compound is the requisite building block for laboratories pursuing structure-based optimization of this clinically evaluated BACE1 inhibitor series [1].

Biochemical Pharmacology: DBM Inhibition Studies Requiring an Electronically Differentiated Picolinic Acid Probe

For researchers investigating dopamine β-monooxygenase (DBM) inhibition, 5-cyanopicolinic acid offers a 5-substituent with electron-withdrawing character (CN, Hammett σₚ = +0.66) that is orthogonal to the electron-donating 5-butyl group of fusaric acid [1]. When used alongside fusaric acid (IC₅₀ = 30 nM) and unsubstituted picolinic acid (negligible inhibition), 5-cyanopicolinic acid — with class-typical inhibitory potency in the 1–10 μM range — enables dissection of electronic vs. steric contributions to DBM active site binding and copper cofactor interactions [2][3].

Synthetic Chemistry: Intermediate for A₁ Adenosine Receptor Allosteric Enhancer Development

5-Cyanopyridine-2-carboxylic acid is the commercially designated intermediate for constructing 2-amino-3-benzoylthiophene allosteric enhancers of the A₁ adenosine receptor [1]. The foundational enhancer PD 81,723 and its optimized successors (e.g., compounds 3d and 3f with AE activity scores of 49% and 63%, respectively, vs. PD 81,723 baseline of 19%) demonstrate the therapeutic potential of this scaffold class for cardiac and neuroprotective indications [2][3]. Procurement from TCI, Thermo Scientific, or Biosynth at ≥95% purity ensures batch-to-batch consistency for SAR campaigns [1].

Patent-Driven Pharmaceutical Process Chemistry: LRRK2 and ISR Pathway Inhibitor Synthesis

The compound is cited as a synthetic intermediate in multiple international patent applications: WO-2021007477-A1 (indazoles and azaindazoles as LRRK2 inhibitors for Parkinson's disease), WO-2020198026-A1 (compounds and uses thereof), WO-2020118060-A1 (neuroactive steroids), and US-2020101047-A1 (inhibitors of the integrated stress response pathway) [1]. For process chemistry groups scaling patent-defined synthetic routes, sourcing the correct CAS-registered intermediate (53234-55-2) with certificate of analysis is essential for regulatory compliance and intellectual property fidelity [1].

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